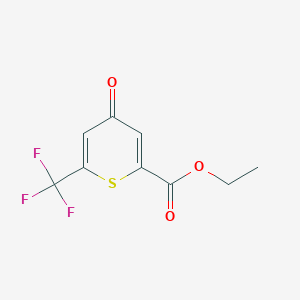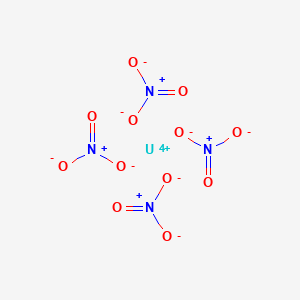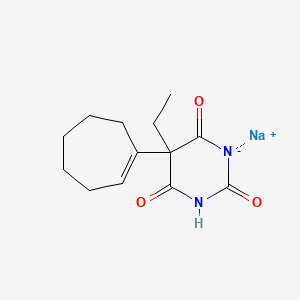
N,N'-diethyldecane-1,10-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-diethyldecane-1,10-diamine is an organic compound with the molecular formula C14H32N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a decane backbone. This compound is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-diethyldecane-1,10-diamine can be synthesized through the reaction of decane-1,10-diamine with diethylamine. The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions. The process may require purification steps such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of N,N’-diethyldecane-1,10-diamine often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of high-pressure autoclaves and specific catalysts can enhance the reaction rate and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-diethyldecane-1,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides like alkyl halides or acyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
N,N’-diethyldecane-1,10-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: N,N’-diethyldecane-1,10-diamine is used in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of N,N’-diethyldecane-1,10-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: This compound has a similar structure but with methyl groups instead of ethyl groups.
1,10-Diaminodecane: This compound lacks the ethyl groups and has different chemical properties and applications.
Uniqueness
N,N’-diethyldecane-1,10-diamine is unique due to its specific structure, which provides distinct reactivity and interaction capabilities. The presence of ethyl groups enhances its solubility and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C14H32N2 |
|---|---|
Molekulargewicht |
228.42 g/mol |
IUPAC-Name |
N,N'-diethyldecane-1,10-diamine |
InChI |
InChI=1S/C14H32N2/c1-3-15-13-11-9-7-5-6-8-10-12-14-16-4-2/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
ZJZKKDSOLWKKKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCCCCCCCCNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)









